4-Iodobenzoyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWQJIJFOKTNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451386 | |
| Record name | 4-Iodobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198978-33-5 | |
| Record name | 4-Iodobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodobenzoyl Cyanide and Its Precursors
Direct Synthetic Routes to 4-Iodobenzoyl Cyanide
Direct synthesis of this compound primarily involves the formation of the cyanide group on a pre-functionalized benzene (B151609) ring. This can be achieved by introducing a cyano group to a 4-iodobenzoyl electrophile or by adding an iodine atom to a benzoyl cyanide molecule.
Cyanation Strategies Employing 4-Iodobenzoic Acid Derivatives and Related Electrophiles
The most straightforward method for synthesizing this compound is through the cyanation of a 4-iodobenzoyl derivative, typically 4-Iodobenzoyl chloride sigmaaldrich.com. This method is an extension of the well-established synthesis of aroyl cyanides from aroyl chlorides organic-chemistry.orgorgsyn.org. The reaction involves the nucleophilic substitution of the chloride with a cyanide anion.
Historically, this transformation has been achieved using metal cyanides like cuprous cyanide or silver cyanide orgsyn.org. The reaction of 4-Iodobenzoyl chloride with a cyanide source like sodium cyanide can yield this compound. To facilitate this reaction and improve yields, various catalytic systems have been developed. For instance, a practical cyanation of aroyl chlorides can be performed at room temperature in DMF using a catalytic system comprising AgI, PEG-400, and KI organic-chemistry.org.
| Precursor | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |
| Aroyl Chloride | Cuprous Cyanide | Heat (220-230°C) | Aroyl Cyanide | 60-65% | orgsyn.org |
| Aroyl Chloride | Non-toxic source | AgI, PEG-400, KI / DMF, RT | Aroyl Cyanide | Good | organic-chemistry.org |
| 4-Iodobenzoyl chloride | Sodium Cyanide | Phase Transfer Catalyst | This compound | - | Analogous |
Table 1: Representative Cyanation Strategies for Aroyl Chlorides.
Regioselective Halogenation Approaches for Benzoyl Cyanide Scaffolds
An alternative approach is the direct iodination of benzoyl cyanide. This involves an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the benzoyl cyanide ring. The benzoyl group (-COCN) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position. Therefore, achieving para-selectivity to synthesize the 4-iodo isomer is a significant challenge and generally does not proceed with high yields without a directing group.
To achieve para-selectivity, specialized iodination methods are required. Research into hypervalent iodine reagents has shown promise for controlling the position of halogenation. For instance, iodine-guided electrophilic aromatic substitution (IGEAS) using hypervalent iodine intermediates can alter the typical regioselectivity, making para-selective products accessible nih.govnih.govresearchgate.net. While a direct application to benzoyl cyanide is not widely reported, these methods suggest a potential pathway. Another strategy could involve using elemental iodine activated by reagents like Selectfluor™, which has been effective for the progressive and regioselective iodination of other substituted benzenes organic-chemistry.org.
Novel and Emerging Synthetic Pathways for this compound
Modern organic synthesis is continually exploring novel methods that offer milder conditions, higher efficiency, or unique reaction pathways. For the synthesis of aroyl cyanides, several innovative approaches are emerging:
Aerobic Photooxidation: Benzoyl cyanide can be synthesized through the aerobic photooxidation of benzyl (B1604629) cyanide using carbon tetrabromide as a catalyst under visible light rsc.org. Applying this to a 4-iodobenzyl cyanide precursor could provide a direct route to the target molecule.
Enzymatic Synthesis: Nature also provides pathways for benzoyl cyanide synthesis. The enzyme mandelonitrile oxidase, found in millipedes, catalyzes the oxidation of mandelonitrile to benzoyl cyanide as part of a defensive mechanism researchgate.net. While not a direct industrial method for the 4-iodo derivative, it showcases a biocatalytic route.
Electrochemical Methods: Electrosynthesis represents a green and powerful tool. Oxidative cyanation of arenes can be achieved electrochemically, offering a metal-free alternative for creating aryl nitriles youtube.com.
Precursor Design and Optimization in this compound Synthesis
The quality and accessibility of precursors are critical for an efficient synthesis. The primary precursor for the cyanation route is 4-Iodobenzoic acid or its activated form, 4-Iodobenzoyl chloride chemicalbook.comchemicalbook.com.
4-Iodobenzoic acid can be synthesized via several routes, including the Sandmeyer reaction starting from 4-aminobenzoic acid. This involves diazotization of the amino group followed by reaction with potassium iodide.
4-Iodobenzoyl chloride is typically prepared from 4-Iodobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride . The optimization of this step is crucial as 4-Iodobenzoyl chloride is the direct electrophile in the subsequent cyanation reaction sigmaaldrich.com. The purity of the acid chloride is vital to prevent side reactions and ensure a high yield of the final product.
Sustainable and Cyanide-Free Approaches in this compound Synthesis
Given the high toxicity of traditional cyanide reagents like HCN, NaCN, and KCN, significant research has focused on developing safer and more sustainable synthetic methods researchgate.netrsc.org.
Exploration of Non-Toxic Cyanide Sources in this compound Preparation
A major advancement in sustainable chemistry is the use of less toxic or "cyanide-free" in-situ generating reagents for cyanation reactions. These alternatives often involve sources where the cyanide ion is either tightly bound and released in a controlled manner or generated during the reaction itself researchgate.netrsc.org.
Key non-toxic or safer cyanide sources applicable to the synthesis of this compound from its corresponding aryl halide precursor include:
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This coordination complex is a stable, non-toxic crystalline solid. It has been successfully used as a cyanide source in palladium-catalyzed cyanations of aryl halides and sulfonates organic-chemistry.orgresearchgate.netgoogle.com. Its low cost and environmentally benign nature make it an excellent alternative to simple alkali metal cyanides researchgate.net.
Formamide (B127407) (HCONH₂): In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) and a palladium catalyst, formamide can serve as both a solvent and a source of cyanide for the cyanation of aryl halides researchgate.net.
Dimethylmalononitrile (DMMN): This reagent enables an electrophilic cyanation of aryl Grignard or lithium reagents, avoiding the use of toxic reagents and transition metals entirely organic-chemistry.org.
Zinc Cyanide (Zn(CN)₂): While still a metal cyanide, Zn(CN)₂ is less toxic and its use with nickel catalysts under mild conditions provides a general method for the cyanation of aryl halides and sulfonates organic-chemistry.org.
| Cyanide Source | Catalyst System | Substrate | Key Advantages | Reference |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | Aryl Bromide | Non-toxic, low catalyst loading, ligand-free | organic-chemistry.orggoogle.com |
| Formamide | Pd(OAc)₂/Xantphos, POCl₃ | Aryl Iodide/Bromide | In-situ generation, solvent-free potential | researchgate.net |
| Zn(CN)₂ | NiCl₂·6H₂O/dppf/Zn | Aryl Chloride/Bromide/Iodide | Mild conditions, wide functional group tolerance | organic-chemistry.org |
| Dimethylmalononitrile | - | Aryl Grignard/Lithium | Transition-metal-free, mild conditions | organic-chemistry.org |
Table 2: Comparison of Safer Cyanide Sources for Aryl Nitrile Synthesis.
These sustainable approaches are paving the way for safer laboratory and industrial production of valuable chemical intermediates like this compound.
Biocatalytic and Electrochemo-Synthetic Routes to Nitrile Functionalities Relevant to this compound
The introduction of the nitrile functionality onto an aromatic scaffold, a key step in the synthesis of compounds like this compound, can be achieved through various innovative and sustainable methodologies. Biocatalytic and electrochemo-synthetic routes have emerged as powerful alternatives to traditional chemical methods, often operating under milder conditions and offering improved selectivity while minimizing the use of toxic reagents. nih.govuva.nl
Biocatalytic Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency. nih.gov For the synthesis of aromatic nitriles, several enzymatic strategies have been developed that avoid the direct use of highly toxic cyanide salts. mdpi.com
One of the most promising biocatalytic platforms for nitrile synthesis involves the use of aldoxime dehydratases (Oxd) . nih.govmdpi.com These enzymes catalyze the dehydration of aldoximes to form nitriles under mild, aqueous conditions. mdpi.com The process typically involves a one-pot reaction where an aromatic aldehyde, such as a substituted benzaldehyde, is first condensed with hydroxylamine to form the corresponding aldoxime in situ. The aldoxime is then converted to the aromatic nitrile by the action of the enzyme, which can be used in the form of whole cells overexpressing the aldoxime dehydratase. mdpi.com Researchers have successfully engineered aliphatic aldoxime dehydratases for the scalable synthesis of various aromatic nitriles, presenting a sustainable and energy-efficient manufacturing technology. nih.gov This cyanide-free biocatalytic concept has been demonstrated to be broadly applicable for the synthesis of chiral nitriles as well. mdpi.com
Another relevant enzymatic approach is the oxidation of mandelonitrile derivatives. For instance, the enzyme mandelonitrile oxidase (MOX) has been identified to catalyze the oxidation of (R)-mandelonitrile to benzoyl cyanide. researchgate.net This reaction is part of the defense mechanism in certain millipedes and demonstrates a direct biocatalytic route to an aroyl cyanide structure. researchgate.net
Furthermore, the promiscuous activity of certain oxidoreductases has been harnessed for nitrile synthesis. Researchers at the University of Amsterdam discovered that galactose oxidase can be used in a one-pot enzymatic transformation of alcohols into nitriles. uva.nl This method is advantageous as it uses molecular oxygen and ammonia (B1221849), proceeds under mild conditions, and avoids toxic cyanide reagents. uva.nl
The table below summarizes key research findings on the biocatalytic synthesis of aromatic nitriles.
| Enzyme System | Substrate Type | Key Transformation | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Aldoxime Dehydratases (Oxd) | Aromatic Aldehydes | One-pot conversion of aldehyde to nitrile via an aldoxime intermediate. | Aqueous media, mild temperatures, ambient pressure. | Cyanide-free, sustainable, high conversions, applicable to a broad range of aromatic substrates. mdpi.com | mdpi.comnih.gov |
| Mandelonitrile Oxidase (ChuaMOX) | (R)-Mandelonitrile | Direct oxidation of mandelonitrile to benzoyl cyanide. | Operates at acidic pH (e.g., 4.6). | Direct synthesis of the benzoyl cyanide core structure. researchgate.net | researchgate.net |
| Galactose Oxidase | Benzylic Alcohols | One-pot conversion of alcohols to nitriles. | Mild, aqueous environment, uses O₂ and ammonia. | Cyanide-free, high atom efficiency, avoids harsh chemical reagents. uva.nl | uva.nl |
Electrochemo-Synthetic Routes
Electrosynthesis, which uses electricity to drive chemical reactions, offers a green and highly controllable approach to chemical manufacturing. rsc.orgchemrxiv.org For nitrile synthesis, electrochemical methods can enable direct C-H functionalization, providing an atom-economical route to aromatic nitriles. chemrxiv.orgresearchgate.net
A significant advancement in this area is the direct electrochemical C–H cyanation of arenes. researchgate.net This method involves the anodic oxidation of electron-rich aromatic compounds in the presence of a cyanide source, such as sodium cyanide (NaCN), in an undivided electrochemical cell. researchgate.net The process can be performed at room temperature and has been shown to be effective for a broad range of substrates, including those that are only moderately electron-rich. researchgate.net This technique circumvents the need for pre-functionalized starting materials, transition metals, or chemical oxidants. acs.org
Another innovative electrochemical strategy employs acetonitrile (B52724) as both the solvent and the cyano source for the C-H cyanation of imine derivatives. rsc.orgchemrxiv.orgsemanticscholar.org This catalyst-free method is conducted in an undivided cell at constant current, offering a simple, fast, and non-toxic pathway to α-iminonitriles. chemrxiv.org
Furthermore, electrochemical approaches can be applied to the cyanation of aryl boronic acids. These methods provide access to aryl nitriles from readily available starting materials, often under catalyst- and additive-free conditions, showcasing the versatility of electrosynthesis in C-C bond formation. rsc.org The oxidation of primary amines via anodic electrosynthesis is another established route for preparing nitriles. wikipedia.org
The table below details significant research findings in the electrochemo-synthesis of aromatic nitriles.
| Methodology | Substrate Type | Cyanide Source | Key Features | Reference |
|---|---|---|---|---|
| Direct Anodic C-H Cyanation | Electron-rich (hetero)arenes | NaCN | Proceeds at room temperature in an undivided cell; avoids transition metals and chemical oxidants. researchgate.net | researchgate.net |
| Site-Selective C-H Cyanation | Indoles | TMSCN | Uses a redox catalyst (tris(4-bromophenyl)amine) for high yield and regioselectivity. acs.org | acs.org |
| C-H Cyanation of Imines | Imine derivatives | Acetonitrile | Catalyst-free; conducted in an undivided cell at constant current; uses a non-toxic cyanation reagent. rsc.orgchemrxiv.org | rsc.orgchemrxiv.org |
| Deborylative Selenocyanation | (Hetero)aryl boronic acids | KSeCN | Electrochemical method for the synthesis of aryl selenocyanates, a related class of compounds. rsc.org | rsc.org |
Reactivity and Chemical Transformations of 4 Iodobenzoyl Cyanide
Nucleophilic Reactions at the Cyanide Moiety of 4-Iodobenzoyl Cyanide
The aroyl cyanide functionality contains two electrophilic centers susceptible to nucleophilic attack: the nitrile carbon and the carbonyl carbon. The specific site of attack is often dictated by the nature of the nucleophile and the reaction conditions.
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. chemistrysteps.com This reactivity is a cornerstone of nitrile chemistry, leading to the formation of important functional groups. chemistrysteps.com For instance, the cyanide anion is a highly reactive nucleophile that readily attacks carbonyl moieties to form cyanohydrins. nih.gov
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. This reaction typically proceeds through an initial nucleophilic attack of water or hydroxide on the nitrile carbon, eventually leading to the formation of a carboxylic acid (4-iodobenzoic acid) and releasing the cyanide ion. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation by adding hydride ions to the nitrile carbon. chemistrysteps.com This would yield (4-iodophenyl)methanamine.
Organometallic Reagents: Reagents such as Grignard reagents can add to the nitrile carbon, which upon subsequent hydrolysis, would yield a ketone.
The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the cyanide group. libretexts.orgtib.eu This makes it a prime target for nucleophilic addition. studymind.co.ukdocbrown.info
The cyanide ion can function as a good leaving group, particularly when the carbonyl group is attacked by a strong nucleophile. This leads to a nucleophilic acyl substitution-type reaction. For example, reaction with an alcohol under appropriate conditions could lead to the formation of an ester. The cyanide anion is known to be a highly reactive nucleophile that targets carbonyl groups. nih.gov
Interactive Table 1: Nucleophilic Reactions at the Aroyl Cyanide Moiety
Electrophilic Aromatic Substitution Reactions on the 4-Iodophenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. uci.edu In this compound, the directing effects of the iodo and the benzoyl cyanide groups are competing.
Directing Effects :
Iodine (-I) : As a halogen, iodine is an ortho-, para- director but is deactivating towards electrophilic substitution due to its inductive electron-withdrawing effect. uci.edu
Benzoyl cyanide (-COCN) : The benzoyl group is strongly deactivating and a meta- director due to its strong electron-withdrawing resonance and inductive effects. pressbooks.pub
Given that the benzoyl group is a powerful deactivator, electrophilic aromatic substitution on this compound is generally difficult and requires harsh conditions. If a reaction does occur, the electrophile would be directed to the positions meta to the benzoyl group (i.e., ortho to the iodine atom). Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions of this compound
The carbon-iodine bond in this compound is the most reactive site for metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for these transformations due to the high reactivity of the C-I bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.govrsc.org The aryl iodide of this compound readily participates in the initial oxidative addition step to a Palladium(0) complex, which is the first step in the catalytic cycles of these reactions. nobelprize.org
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Reacting this compound with an arylboronic acid would yield a biphenyl derivative. nobelprize.org
Sonogashira Coupling : This involves the coupling of the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction would attach an alkynyl group to the 4-position of the benzoyl cyanide core.
Heck Coupling : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene.
Copper-catalyzed reactions provide an alternative to palladium-based methods for forming new bonds at the aryl iodide position. nih.govrsc.org The Rosenmund-von Braun reaction, for instance, traditionally uses stoichiometric copper(I) cyanide to convert aryl halides to aryl nitriles, though catalytic versions have been developed. nih.gov Copper catalysis can also be used for coupling aryl iodides with a variety of nucleophiles. organic-chemistry.org For this compound, this could involve Ullmann-type reactions to form C-O, C-N, or C-S bonds.
Interactive Table 2: Metal-Catalyzed Cross-Coupling Reactions```html
| Reaction Name | Coupling Partner | Catalyst System | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Base | 4-Aryl-benzoyl cyanide |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-benzoyl cyanide |
| Heck | Alkene (H₂C=CHR) | Pd(0) catalyst, Base | 4-(Alkenyl)-benzoyl cyanide |
| Ullmann Condensation | R-OH / R-NH₂ / R-SH | Cu(I) catalyst, Base | 4-Aryloxy/Arylamino/Arylthio-benzoyl cyanide |
***
Table of Mentioned Compounds
Compound Name This compound 4-Iodobenzoic acid (4-Iodophenyl)methanamine Lithium aluminum hydride Grignard reagents Alkyl 4-iodobenzoate 1-(4-Iodophenyl)-1-alkanone Arylboronic acid Biphenyl Terminal alkyne Alkene Copper(I) cyanide
Other Transition Metal-Catalyzed Transformations
Beyond the well-established palladium-catalyzed reactions, the aryl iodide moiety of this compound is a versatile handle for various other transition metal-catalyzed transformations. Copper and rhodium, in particular, offer unique catalytic pathways for C-C and C-heteroatom bond formation.
Copper-Catalyzed Reactions: Copper catalysis is a classic and continually evolving method for the formation of C-CN bonds, often referred to as the Rosenmund-von Braun reaction. nih.gov While traditionally requiring stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols often utilize catalytic amounts of copper. nih.gov The C-I bond in this compound is susceptible to cyanation using a copper catalyst, providing a direct route to terephthaloyl dinitrile. Furthermore, copper catalysts are employed in the cyanation of heterocycle C-H bonds, where an aryl iodide can be an intermediate in a sequential iodination/cyanation process. nih.gov
Copper catalysts also facilitate cross-coupling reactions for the synthesis of various heterocycles. nih.gov The iodine atom on this compound can participate in Ullmann-type couplings and other copper-catalyzed C-N, C-O, and C-S bond-forming reactions, linking the benzoyl cyanide motif to amines, phenols, and thiols, respectively. A cascade process involving copper-catalyzed aerobic C-H oxidation, retro-cyanohydrination, and subsequent oxidative C-H functionalization highlights the diverse reactivity achievable with copper systems. rsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in directing C-H activation and functionalization. rsc.orgnih.gov While many examples involve directing groups to achieve ortho-selectivity, rhodium has also been used for meta-C–H alkynylation, showcasing its potential for functionalizing different positions on an aromatic ring. rsc.org A rhodium catalyst could potentially activate the C-H bonds of the this compound ring, with the cyano or iodo group influencing the regioselectivity. Rhodium has been successfully used for directed C-H cyanation of arenes using N-Cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent, a transformation where the substrate scope could potentially include iodo-substituted arenes. nih.gov Additionally, rhodium complexes catalyze intramolecular silylation of alkyl C-H bonds, indicating their utility in diverse functionalization reactions that could be adapted for derivatives of this compound. nih.gov
| Catalyst System | Reaction Type | Potential Transformation of this compound | Reference |
|---|---|---|---|
| Copper(I) Cyanide (CuCN) | Rosenmund-von Braun Cyanation | Conversion of the C-I bond to a C-CN bond, yielding terephthaloyl dinitrile. | nih.gov |
| Rhodium complexes (e.g., [RhCp*Cl2]2) | Directed C-H Functionalization | Cyanation or other functionalization at a C-H position on the aromatic ring. | nih.gov |
| Copper complexes with ligands | Ullmann Condensation | Coupling with amines, alcohols, or thiols at the C-I position. | nih.gov |
Radical Reactions Involving this compound
The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a suitable participant in radical reactions. libretexts.org These reactions can be initiated by heat, light, or a radical initiator like AIBN (azobisisobutyronitrile).
Upon initiation, the C-I bond can break to form a 4-cyanobenzoyl radical. This highly reactive intermediate can then engage in a variety of subsequent reactions. One common pathway is hydrogen atom abstraction from a suitable donor, such as tributyltin hydride (Bu₃SnH), which would result in the formation of benzoyl cyanide. libretexts.org
Alternatively, the 4-cyanobenzoyl radical can add to unsaturated systems like alkenes and alkynes, initiating a cascade of C-C bond-forming events. Such radical-mediated processes are powerful tools in organic synthesis. For instance, in enantioselective cyanation reactions, a radical generated from a C-C bond cleavage can be trapped by a chiral copper catalyst to form optically active dinitriles. nih.gov A similar concept could potentially involve trapping the 4-cyanobenzoyl radical.
Tosyl cyanide is a well-known reagent in photo-induced radical transformations, where it can act as a source of both tosyl and cyanide radicals. rsc.orgresearchgate.net By analogy, this compound could potentially serve as a precursor to the 4-cyanobenzoyl radical in photoredox catalytic cycles for various functionalization reactions.
Rearrangement Reactions of this compound and its Derivatives
Rearrangement reactions involving aroyl cyanides or aryl iodides are not extensively documented under general conditions. However, under specific catalytic or photolytic conditions, rearrangements in related structures can occur. For example, transition metal catalysis can induce isomerizations in certain heterocyclic systems. princeton.edu While direct rearrangement of the this compound structure itself is not a commonly reported transformation, its derivatives could potentially undergo intramolecular cyclizations or rearrangements depending on the nature and position of other functional groups introduced onto the molecule.
Photochemical and Electrochemical Transformations of this compound
Photochemical Transformations: The C-I bond is known to be photolabile. Upon irradiation with ultraviolet light, this compound can undergo homolytic cleavage of the carbon-iodine bond to generate a 4-cyanobenzoyl radical and an iodine radical. This photo-induced radical generation provides a mild method for initiating the radical reactions discussed in section 3.4. The photochemical degradation of cyanide species in wastewater, often enhanced by catalysts like copper ions, demonstrates the susceptibility of the cyanide group to transformation under UV irradiation, typically through oxidative pathways. nih.govnih.gov Similarly, the benzoyl cyanide moiety might undergo photochemical reactions, although the cleavage of the C-I bond is expected to be the more favorable pathway. Recent work on the photoinduced transformations of tosyl cyanide highlights the potential for generating cyanating or sulfonylating radicals under mild, light-driven conditions, a principle that could be extended to this compound. rsc.org
Electrochemical Transformations: Electrochemical methods offer a green and efficient alternative for chemical synthesis. rsc.orgchemrxiv.org The direct electrochemical cyanation of C-H bonds in imine derivatives has been demonstrated using acetonitrile (B52724) as the cyanide source under catalyst-free conditions. rsc.orgchemrxiv.org Such methods could potentially be applied to synthesize this compound derivatives. Conversely, the compound itself can be subject to electrochemical reactions. The iodide can be electrochemically oxidized, and the cyanide group can be susceptible to electrochemical oxidation, which is a method used for the destruction of cyanide in aqueous solutions. electrochemsci.orgredalyc.org This process often involves the generation of radical intermediates at an anode, leading to the eventual mineralization of cyanide to carbonate and nitrogen gas. electrochemsci.org
| Transformation Type | Conditions | Key Reactive Moiety | Primary Product Type | Reference |
|---|---|---|---|---|
| Photochemical | UV Irradiation | Carbon-Iodine Bond | 4-cyanobenzoyl radical | |
| Electrochemical (Oxidation) | Anodic Potential | Cyanide Group | Carbonate, Nitrogen | electrochemsci.org |
| Photochemical (Oxidation) | UV, H₂O₂, Cu²⁺ | Cyanide Group | Cyanate, further hydrolysis products | nih.gov |
Applications of 4 Iodobenzoyl Cyanide in Complex Organic Synthesis
4-Iodobenzoyl Cyanide as a Versatile Cyanating Reagent
Acyl cyanides are recognized as effective cyanating agents, capable of transferring a cyanide group to a variety of substrates. This compound, by virtue of its acyl cyanide moiety, could theoretically participate in such reactions. The reactivity stems from the electrophilic nature of the carbonyl carbon and the ability of the cyanide ion to act as a leaving group or a nucleophile depending on the reaction conditions.
The cyanation process can be influenced by several factors, including the choice of substrate, catalyst, and solvent system. For instance, in palladium-catalyzed cyanation reactions of aryl halides, various cyanide sources are employed. While potassium hexacyanoferrate(II) is noted as a non-toxic alternative to more hazardous cyanide salts, the direct use of an acyl cyanide like this compound as the cyanating source in such cross-coupling reactions is not extensively documented.
Table 1: Theoretical Cyanation Reactions Employing this compound
| Substrate Type | Potential Reaction | Catalyst/Conditions | Expected Product |
| Organometallic Reagents (e.g., Grignard) | Nucleophilic Acyl Substitution | Anhydrous ether | Aryl Ketone |
| Alcohols/Amines | Acylation | Base catalyst | Ester/Amide |
| Aryl Halides | Cross-Coupling | Palladium Catalyst | Aryl Nitrile |
It is important to note that the iodine atom on the benzoyl group introduces a site for potential side reactions, such as oxidative addition to a transition metal catalyst, which could compete with the desired cyanation pathway.
Utilization of this compound in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Acyl cyanides can serve as precursors to various heterocyclic systems. For example, the reaction of acyl cyanides with isocyanates in the presence of a base can lead to the formation of oxazoles.
Theoretically, this compound could be employed in the synthesis of 2,5-disubstituted oxazoles. The reaction would likely proceed through the in-situ formation of an intermediate that undergoes cyclization. Similarly, the synthesis of imidazoles often involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. While not a direct precursor in the most common methods, the reactivity of the acyl cyanide group could potentially be harnessed in novel synthetic routes to imidazole (B134444) derivatives.
The presence of the iodo-substituent on the phenyl ring opens up possibilities for post-synthetic modification of the resulting heterocycle via cross-coupling reactions, allowing for the introduction of additional molecular complexity.
Role of this compound in the Construction of Advanced Molecular Architectures
The term "advanced molecular architectures" encompasses a wide range of complex structures, including macrocycles and polycyclic aromatic compounds. The dual functionality of this compound—the acyl cyanide and the iodoarene—makes it a potentially valuable building block for such syntheses.
The iodo-group is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in the construction of extended π-systems and macrocyclic structures. For instance, a Sonogashira coupling of this compound with a terminal alkyne could be envisioned as a key step in the synthesis of a larger, conjugated molecule. Subsequent manipulation of the cyano group could then be used to close a macrocycle or to introduce further functionalization.
However, the successful implementation of this compound in these applications would require careful optimization of reaction conditions to manage the reactivity of the acyl cyanide group, which might not be stable under the conditions required for some cross-coupling reactions.
Stereoselective and Asymmetric Synthesis Leveraging this compound
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The use of acyl cyanides in asymmetric reactions has been explored, for instance, in the catalytic asymmetric cyanation of aldehydes to produce chiral cyanohydrins.
In principle, this compound could be utilized in such transformations in the presence of a chiral catalyst. The catalyst would create a chiral environment, leading to the preferential formation of one enantiomer of the product. The electronic properties of the 4-iodo substituent could influence the reactivity and selectivity of such a reaction.
Furthermore, the iodo-group itself can be a site for subsequent stereoselective transformations. For example, a chiral ligand could be employed in a palladium-catalyzed cross-coupling reaction at the iodo-position to introduce a new chiral center.
Table 2: Potential Stereoselective Reactions with this compound
| Reaction Type | Chiral Control Element | Potential Product |
| Asymmetric Cyanation of Aldehyd | Chiral Lewis Acid or Base Catalyst | Enantioenriched Cyanohydrin Ester |
| Diastereoselective Addition to Chiral Substrate | Substrate-induced facial bias | Diastereomerically enriched product |
| Asymmetric Cross-Coupling | Chiral Ligand on Metal Catalyst | Axially or Centrally Chiral Biaryl |
The development of such stereoselective methods would require significant research to identify suitable catalysts and reaction conditions that are compatible with the dual functionality of the molecule.
Integration of this compound into Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs.
While this compound is not an isocyanide, its acyl cyanide functionality could potentially participate in MCRs that involve cyanide as a component. For instance, in a Strecker-type reaction, which is a three-component reaction between an aldehyde, an amine, and a cyanide source, this compound could theoretically serve as the cyanide donor.
The successful integration of this compound into MCRs would offer a rapid and efficient way to generate molecular diversity. The resulting products would bear the 4-iodophenyl moiety, providing a handle for further diversification through cross-coupling chemistry. The feasibility and scope of such reactions, however, remain to be experimentally validated.
Mechanistic Investigations of Reactions Involving 4 Iodobenzoyl Cyanide
Elucidation of Reaction Pathways for 4-Iodobenzoyl Cyanide Transformations
Mechanistic studies have revealed that transformations involving reagents similar to this compound can proceed through distinct pathways, often dictated by the reaction conditions and the nature of the other reactants. For instance, in photoredox-catalyzed decarboxylative cyanation reactions using related benziodoxolone reagents, computational and experimental evidence points towards an ionic pathway. chimia.ch
In one proposed mechanism for cyanation, a photocatalyst facilitates the oxidation of a cesium carboxylate, leading to the generation of an α-amino radical after CO2 extrusion. chimia.ch This radical is further oxidized to an iminium intermediate. A key step involves the collapse of a radical anion of the cyanating agent into a nucleophilic cyanide and an iodobenzoyl radical. chimia.ch The final product is formed by the recombination of the cyanide with the iminium intermediate. chimia.ch This ionic pathway is distinct from the radical pathway proposed for related alkynylation reactions. chimia.ch
Another relevant mechanistic framework for iodoarenes is the reaction of diaryliodonium salts with nucleophiles, which occurs under transition metal-free conditions. acs.org These reactions typically involve the exchange of the iodonium (B1229267) salt's counteranion with the nucleophile. acs.org This exchange leads to the formation of T-shaped intermediates that are in equilibrium. acs.org The final arylated product is then formed through a process of reductive elimination. acs.org Such pathways provide a foundation for understanding the potential non-catalytic reactivity of the iodoaryl moiety in this compound.
The nitrile group itself is a versatile functional group with unique reactivity, including the ability to participate in various cycloaddition reactions and act as a directing group in C-H bond functionalization. researchgate.net Its electrophilic carbon center and nucleophilic nitrogen atom can both play key roles in determining reaction pathways. researchgate.net
Transition State Analysis in this compound Chemistry
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing a "point of no return" between reactants and products. mit.edu Analyzing the structure and energy of these fleeting states is fundamental to understanding reaction mechanisms and selectivity. mit.edu While direct observation is exceedingly difficult, computational methods and detailed analysis of reaction products provide powerful insights. mit.edu
For transformations involving benziodoxolone-based cyanating agents, which are structurally related to this compound, Density Functional Theory (DFT) calculations have been employed to probe the energies of various transition states. These studies help to rationalize why a particular reaction pathway is favored over others. For example, in comparing photoredox-catalyzed cyanation and alkynylation, the transition states for the proposed ionic cyanation pathway were found to be energetically more favorable than those for a competing radical pathway. chimia.ch
The table below presents theoretically calculated energies for key transition states in a cyanation reaction compared to an alkynylation reaction, illustrating the energetic preference for the ionic pathway in cyanation. chimia.ch
| Transition State | Process | Calculated Energy (kcal/mol) |
|---|---|---|
| bTS | Alkynylation | 17.2 |
| Cyanation | 14.3 | |
| cTS | Alkynylation | 16.8 |
| Cyanation | 16.3 | |
| dTS | Alkynylation | 11.3 then 32.8 |
| Cyanation | 2.4 then 9.4 |
These calculations show significantly lower energy barriers for the final steps of the cyanation process, supporting the proposed ionic mechanism. chimia.ch Furthermore, DFT calculations have been instrumental in corroborating the experimentally observed regioselectivity in the N-arylation of triazoles using diaryliodonium salts. nih.gov
Kinetic and Thermodynamic Studies of this compound Reactions
Kinetic Studies: Kinetic analysis involves measuring how the rate of a reaction changes with variables such as concentration, temperature, and the presence of a catalyst. For example, in the cyanation of 1-iodo-4-nitrobenzene, a compound structurally analogous to the aryl iodide portion of this compound, the reaction rate is significantly influenced by temperature and the application of visible light in conjunction with a Pd@CeO2 catalyst. researchgate.net The light-assisted process demonstrates markedly higher catalytic activity compared to the purely thermal reaction. researchgate.net
The following table, based on experimental data, illustrates the effect of temperature on the yield of the cyanation reaction under thermal conditions versus visible light irradiation. researchgate.net
| Temperature (°C) | Yield (Thermal, dark) (%) | Yield (Visible Light) (%) |
|---|---|---|
| 30 | ~5 | ~20 |
| 40 | ~8 | ~45 |
| 50 | ~12 | ~75 |
| 60 | ~20 | ~98 |
The magnitude of the activation energy (Ea) can also indicate the nature of a process. For example, in adsorption studies, activation energies in the range of 20 to 80 kJ/mol are typically indicative of chemisorption (chemical bonding), whereas lower values suggest physisorption. researchgate.net
The table below shows representative activation parameters determined for a CO insertion reaction into a Rhenium-carbon bond, illustrating the type of thermodynamic data obtained from such studies. acs.org
| Parameter | Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | 9(1) kcal/mol |
| Entropy of Activation (ΔS‡) | -49(2) cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 24(1) kcal/mol |
A large negative entropy of activation, as shown above, often suggests an associative mechanism where multiple species come together in the rate-determining transition state. acs.org
Role of Catalysts, Ligands, and Additives in Directing this compound Reactivity
Catalysts, ligands, and additives play a pivotal role in controlling the reactivity of this compound and related compounds. They can accelerate reactions, dictate the mechanistic pathway, and enhance selectivity for a desired product.
Catalysts: A catalyst increases the rate of a reaction by providing an alternative pathway with a lower activation energy, without being consumed in the process. ibchem.com In the context of aryl iodides, various transition metals are effective catalysts.
Palladium: Palladium complexes are widely used for cross-coupling reactions. For instance, a Pd@CeO2 nanocomposite has been shown to effectively catalyze the cyanation of aryl iodides under visible light, demonstrating higher efficiency than under purely thermal conditions. researchgate.net Palladium catalysis is a cornerstone of C-N bond formation, crucial for synthesizing a vast array of anilines and their derivatives. acs.org
Copper: Copper cyanide is a common reagent and catalyst for introducing nitrile groups onto aromatic rings. acs.orgdiva-portal.org Stoichiometric amounts are often used due to its low cost, though catalytic versions of these reactions are also developed. diva-portal.org
Silver: Silver cyanide (AgCN) has been noted as a catalyst in the coupling of 4-iodobenzoyl chloride with ecgonine (B8798807) methyl ester, highlighting the utility of silver salts in promoting reactions of related acyl halides. google.com
Ligands: Ligands are molecules that bind to the central metal atom of a catalyst, modifying its electronic and steric properties. The choice of ligand is often critical for the success of a catalytic reaction. In palladium-catalyzed C-N cross-coupling, the development of sophisticated phosphine-based or N-heterocyclic carbene (NHC) ligands has been essential for creating highly active, stable, and versatile catalysts that function under mild conditions. acs.org The ligand can influence the rate-determining step and prevent catalyst deactivation.
Additives: Additives can serve multiple purposes, from acting as oxidants or reductants to facilitating catalyst regeneration or acting as co-catalysts. In the photoredox-catalyzed cyanation utilizing a hypervalent iodine reagent, an iridium-based photocatalyst is an essential additive that absorbs light and initiates the electron transfer process required to drive the reaction. chimia.ch The choice of solvent can also be considered an additive effect, as it can significantly influence reaction efficiency and even the preferred mechanistic pathway. mdpi.com
Computational and Theoretical Studies on 4 Iodobenzoyl Cyanide
Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Iodobenzoyl Cyanide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. nih.gov These computational methods allow for the determination of key electronic properties that govern the molecule's behavior in chemical reactions.
The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the presence of the electron-withdrawing cyanide (-CN) group and the iodine (-I) atom significantly influences its electronic properties. The cyanide group, being a strong π-acceptor, lowers the energy of the LUMO, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The iodine atom, while also electron-withdrawing through induction, can participate in halogen bonding, which can affect the molecule's reactivity and interactions.
Computational methods can also generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of positive potential (an electron-poor area) around the carbonyl carbon and a region of negative potential around the nitrogen atom of the cyanide group and the iodine atom. A particularly positive region, known as a σ-hole, is expected on the iodine atom along the C-I bond axis, which is crucial for its ability to act as a halogen bond donor. acs.org
The reactivity of this compound can be further understood by calculating various reactivity descriptors derived from DFT. These include parameters like global hardness, softness, and electrophilicity index, which provide quantitative measures of the molecule's stability and reactivity. For instance, a higher electrophilicity index for this compound would indicate its strong tendency to react with nucleophiles. Such calculations are foundational for predicting how the molecule will behave in different chemical environments and for designing new synthetic transformations. chimia.ch
Molecular Modeling and Dynamics Simulations Applied to this compound Systems
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each particle over time. nih.gov This provides a detailed picture of the molecule's flexibility and how it interacts with its surroundings. For this compound, MD simulations can be used to explore its conformational landscape. While the benzoyl cyanide core is relatively rigid, rotation around the C-C bond connecting the phenyl ring and the carbonyl group can be studied to identify the most stable conformations.
In solution, MD simulations can reveal how solvent molecules arrange themselves around the this compound molecule and how these interactions influence its properties and reactivity. researchgate.net The simulations can model the solvation shell and calculate properties like the radial distribution function to understand the local structure of the solvent around specific atoms of the solute.
Furthermore, MD simulations are particularly useful for studying the formation and dynamics of intermolecular interactions, such as halogen bonds and π-π stacking, which are significant for this compound. By simulating a system containing multiple this compound molecules, one can observe how these non-covalent interactions guide the self-assembly of the molecules into larger aggregates or crystal structures. These simulations can provide information on the strength and lifetime of these interactions, which is crucial for understanding crystal packing and the design of new materials.
Enhanced sampling techniques can be combined with MD simulations to explore complex processes that occur over longer timescales, such as the binding of this compound to a biological target or its role in a chemical reaction. livecomsjournal.org These advanced methods allow for the calculation of free energy profiles for these processes, providing a quantitative understanding of the underlying thermodynamics and kinetics.
Prediction and Rationalization of Reactivity Trends for this compound Analogs
Computational chemistry provides a powerful framework for predicting and rationalizing the reactivity trends of analogs of this compound. By systematically modifying the substituents on the benzoyl cyanide scaffold and calculating their electronic and steric properties, it is possible to develop quantitative structure-activity relationships (QSAR) and quantitative structure-reactivity relationships (QSRR). nih.gov
A common approach involves creating a series of analogs where the iodine atom at the para position is replaced by other halogens (F, Cl, Br) or other functional groups with varying electron-donating or electron-withdrawing properties. For each analog, quantum chemical calculations can be performed to determine key parameters such as HOMO and LUMO energies, atomic charges, and electrostatic potentials.
For instance, replacing the iodine with a more electronegative halogen like chlorine would be expected to increase the electrophilicity of the carbonyl carbon due to a stronger inductive effect, potentially leading to a higher reactivity towards nucleophiles. Conversely, introducing an electron-donating group like a methoxy (B1213986) group at the para position would likely decrease the electrophilicity of the carbonyl carbon and thus reduce its reactivity.
These computational predictions can be correlated with experimentally observed reaction rates or equilibrium constants to establish a linear free-energy relationship (LFER), such as a Hammett plot. The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted benzoyl cyanide analog to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant quantifies the electronic effect of the substituent, while the reaction constant reflects the sensitivity of the reaction to these electronic effects. Computational methods can be used to calculate theoretical substituent constants, which can then be used to predict the reactivity of new, unsynthesized analogs.
Examination of Halogen Bonding and Other Non-Covalent Interactions in this compound Systems
The iodine atom in this compound plays a crucial role in directing intermolecular interactions through a phenomenon known as halogen bonding. rsc.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons or a π-system. acs.org Computational studies are essential for characterizing and quantifying these interactions.
Quantum chemical calculations can be used to visualize and quantify the σ-hole on the iodine atom of this compound. acs.org The electrostatic potential surface of the molecule reveals a region of positive potential on the iodine atom along the extension of the C-I bond, which is the halogen bond donor site. The magnitude of this positive potential correlates with the strength of the halogen bond.
In the solid state, halogen bonds can be a dominant force in determining the crystal packing of this compound and its derivatives. nih.gov Computational modeling can be used to predict and analyze the crystal structures, identifying the specific halogen bond motifs that lead to the observed packing arrangements. For example, the iodine atom can form halogen bonds with the nitrogen atom of the cyanide group of a neighboring molecule, leading to the formation of chains or more complex networks. nih.gov The strength and directionality of these halogen bonds are key factors in crystal engineering. nih.gov
Besides halogen bonding, other non-covalent interactions can also be important in systems containing this compound. These include:
π-π stacking: The aromatic rings of this compound can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.
Hydrogen bonding: While this compound itself does not have strong hydrogen bond donors, in the presence of other molecules with -OH or -NH groups, it can act as a hydrogen bond acceptor through the nitrogen atom of the cyanide group or the oxygen atom of the carbonyl group.
Advanced Analytical Methodologies in 4 Iodobenzoyl Cyanide Research
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Advanced spectroscopic methods are indispensable for the detailed structural and mechanistic investigation of 4-iodobenzoyl cyanide. These techniques provide insights at the molecular level, which are fundamental for understanding its chemical behavior.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 4-iodobenzoyl chloride and other benzoyl derivatives. chemicalbook.comredalyc.org The aromatic protons of this compound are expected to appear as two distinct doublets in the ¹H NMR spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. sigmaaldrich.com The electron-withdrawing nature of the carbonyl and cyanide groups would shift these signals downfield. In the ¹³C NMR spectrum, characteristic signals would be observed for the carbonyl carbon, the cyanide carbon, the iodine-bearing carbon, and the other aromatic carbons. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of this compound and for studying its fragmentation patterns, which can provide valuable structural information. neu.edu.tr Under electron ionization (EI), the molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the molecular formula C₈H₄INO. nih.gov The fragmentation of aroyl cyanides typically involves the loss of the cyanide radical (•CN) or the carbonyl group (CO). libretexts.org The presence of the iodine atom would also lead to characteristic isotopic patterns and fragmentation pathways, including the potential loss of the iodine atom or the entire iodophenyl group.
Table 1: Representative Spectroscopic Data for the Characterization of Aromatic Acyl Compounds
| Technique | Analyte/Derivative | Key Observations/Findings |
| ¹H NMR | 4-Iodobenzoyl chloride | Aromatic protons observed as two doublets, characteristic of a 1,4-disubstituted benzene ring. chemicalbook.com |
| ¹³C NMR | N²,N⁶-dibenzoyl-2,6-diaminopurine derivatives | Signals for carbonyl carbons, and aromatic carbons are assigned using 2D NMR techniques. redalyc.org |
| HRMS | N-Alkyl-N-perfluoroacyl-α-amino acids | Fragmentation patterns reveal the formation of characteristic nitrile cations. nih.gov |
| X-ray Crystallography | 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | Reveals a three-dimensional hydrogen-bonded framework and I···N halogen bonds. scirp.org |
X-ray Crystallography of Reaction Intermediates/Products
Chromatographic Methods for Reaction Monitoring, Separation, and Purity Assessment
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound, separating the compound from reaction mixtures, and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the composition adjusted to achieve optimal separation. mdpi.com A UV detector would be appropriate for detection, as the aromatic ring and carbonyl group are strong chromophores. HPLC can be used to quantify the consumption of starting materials and the formation of products during a reaction, providing valuable kinetic data. nih.gov Method validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). sdstate.edu
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The choice of the column and temperature program would be critical to prevent on-column degradation. GC-MS analysis provides both retention time information for quantification and mass spectra for identification of the compound and any impurities. rsc.org
Table 2: Representative Chromatographic Methods for the Analysis of Cyanide-Containing and Aromatic Compounds
| Technique | Analyte/Matrix | Method Details | Application |
| HPLC | Cyanogenic Glycosides | Reversed-phase C18 column, water/acetonitrile mobile phase, UV detection. mdpi.com | Quantification in plant extracts. |
| HPLC | Cyanide in Urine | Pre-column fluorescence derivatization, reversed-phase separation. nih.gov | Determination of cyanide levels in biological samples. |
| GC-MS | Aromatic Nitriles | Capillary column, electron ionization (EI) source. rsc.org | Monitoring of synthesis reactions and product identification. |
| LC-MS/MS | Cyanide in Blood | Active microdiffusion with chemical modification, tandem mass spectrometry. chromatographyonline.com | Trace level detection in biological fluids. |
In-Situ and Operando Spectroscopic Investigations in this compound Chemistry
In-situ and operando spectroscopy allow for the real-time monitoring of chemical reactions as they occur, providing a dynamic picture of the reaction mechanism, identifying transient intermediates, and elucidating kinetic profiles.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving this compound due to the strong and distinct infrared absorptions of the cyanide (-C≡N) and carbonyl (C=O) functional groups. youtube.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the changes in the concentrations of reactants, intermediates, and products can be followed in real-time. mdpi.com This technique can be used to optimize reaction conditions, determine reaction endpoints, and gain insights into the reaction mechanism by observing the appearance and disappearance of key vibrational bands. For example, in a reaction where the cyanide group is transformed, the disappearance of its characteristic stretching frequency around 2200-2250 cm⁻¹ would be a clear indicator of the reaction's progress. rsc.orgresearchgate.net
The application of these advanced analytical methodologies provides a powerful toolkit for the in-depth study of this compound, from its basic structural characterization to the intricate details of its chemical reactivity.
Future Directions and Emerging Research Avenues for 4 Iodobenzoyl Cyanide
Development of Green and Sustainable Processes for 4-Iodobenzoyl Cyanide Chemistry
The future of chemical manufacturing hinges on the development of environmentally benign processes. For this compound, this involves moving away from hazardous reagents and energy-intensive conditions.
Biocatalysis and Enzymatic Transformations: A significant frontier is the use of enzymes to perform reactions under mild, aqueous conditions. Research on related benzoyl cyanides has demonstrated the potential of this approach. For instance, a newly isolated Rhodococcus sp. has been used for the biosynthesis of benzoylformic acid from benzoyl cyanide in a biphasic system, showcasing the efficiency and recyclability of biocatalysts. nih.gov In one study, immobilized resting cells were recycled 20 times, highlighting the robustness of the biocatalytic system. nih.gov Another strategy involves bienzymatic cascades. A concurrent cascade using a hydroxynitrile lyase and a lipase (B570770) has been developed for the synthesis of optically pure (S)-4-methoxymandelonitrile benzoate (B1203000) from an aldehyde, achieving 81% conversion and 98% enantiomeric excess. mdpi.com Such chemoenzymatic methods could be adapted for this compound to produce chiral molecules, which are highly valuable in the pharmaceutical industry.
Alternative Reagents and Catalysts: The traditional synthesis of aromatic nitriles often involves highly toxic cyanide sources like KCN or Zn(CN)₂. A greener alternative that could be applied to the synthesis of this compound is the use of formamide (B127407) as a non-toxic cyanide source in a palladium-catalyzed reaction. researchgate.net This method is solvent-free and has shown excellent yields for aryl iodides. researchgate.net Furthermore, the development of aerobic photooxidation methods, using visible light and a catalyst like carbon tetrabromide, presents a sustainable route to benzoyl cyanides from benzyl (B1604629) cyanides, avoiding harsh chemical oxidants. rsc.org Metal-free esterification reactions using acyl cyanides have also been developed, which proceed under environmentally benign conditions, producing only cyanide as a byproduct. frontiersin.org
Table 1: Comparison of Conventional vs. Green Synthesis Strategies
| Feature | Conventional Methods | Emerging Green Methods |
|---|---|---|
| Cyanide Source | KCN, NaCN, Zn(CN)₂, TMSCN researchgate.netingentaconnect.com | Formamide, Potassium Hexacyanoferrate(II) researchgate.net |
| Oxidation | Stoichiometric chemical oxidants | Aerobic photooxidation, O₂ rsc.orgfrontiersin.org |
| Catalysis | Heavy metal catalysts | Biocatalysts (enzymes, whole cells), Organocatalysts nih.govmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Aqueous systems, Biphasic systems, Solvent-free conditions nih.govresearchgate.net |
| Reaction Conditions | High temperatures, harsh pH | Mild temperatures, near-neutral pH nih.govmdpi.com |
Exploration of New Reaction Discoveries and Transformational Opportunities for this compound
The dual functionality of this compound—a reactive acyl cyanide and an aryl iodide suitable for cross-coupling—opens doors to novel chemical transformations and the rapid construction of molecular complexity.
Domino and Cascade Reactions: Researchers are increasingly designing cascade reactions that leverage both functional groups in a single, efficient operation. Acyl cyanides can act as bifunctional reagents in copper-catalyzed domino reactions, where C-CN bond cleavage generates a cyanide source in situ for subsequent cyanation of an amine or alcohol. acs.org This strategy could be applied to this compound, where the iodide offers a subsequent handle for palladium-catalyzed cross-coupling, creating highly functionalized molecules in a one-pot sequence. Radical cascade reactions, where the cyano group acts as a radical acceptor, are also an emerging area that allows for the construction of complex carbocycles and heterocycles. rsc.org A palladium-catalyzed double annulation reaction involving 2-iodobenzyl cyanide (an isomer) has been used to synthesize N-6-functionalized norcryptotackieine alkaloids, demonstrating the power of cascade strategies. acs.org
Novel Catalytic Systems: New catalytic methods are expanding the reaction scope of acyl cyanides and aryl iodides. Nickel-catalyzed decarbonylative cyanation provides a novel pathway to convert esters and amides into nitriles, a transformation that could potentially be reversed or adapted for this compound. acs.org Copper-catalyzed reactions are also prominent, with efficient methods developed for synthesizing 3-hydroxyisoindolin-1-ones from 2-iodobenzamides and benzyl cyanides, where the benzyl cyanide acts as a benzoyl synthon. rsc.org This suggests new possibilities for using the cyanomethyl group in unconventional ways.
Table 2: Emerging Reaction Types for this compound
| Reaction Type | Description | Potential Product Scaffolds |
|---|---|---|
| Domino Decyanation-Cyanation | Cu-catalyzed C-CN cleavage generates an in-situ cyanide source for cyanation of nucleophiles. acs.org | Cyano-substituted amides and esters. |
| Radical Cascade Annulation | The cyano group acts as a radical acceptor to form cyclic structures. rsc.org | Polycyclic carbocycles and heterocycles. |
| Decarbonylative Coupling | Ni-catalyzed reaction involving the cleavage of the C-CO bond, enabling novel fragment couplings. acs.org | Functionalized nitriles from alternative precursors. |
| Palladium-catalyzed Double Annulation | Sequential Pd-catalyzed cyclizations to rapidly build complex fused ring systems. acs.org | Indoloquinoline alkaloids and related N-heterocycles. |
Integration of this compound into Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous materials like cyanides.
Flow Chemistry for Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, minimizing the formation of byproducts. wiley.com The small reactor volumes inherent to flow systems significantly enhance safety when handling toxic and reactive compounds like this compound. The generation and immediate consumption of hazardous intermediates, a key feature of flow synthesis, is particularly relevant. For example, the use of packed-bed reactors with immobilized reagents or catalysts can streamline purification and improve process efficiency.
Solid-Phase Synthesis and Automation: The iodobenzoyl moiety is well-suited for anchoring to solid supports, enabling automated synthesis. Research has demonstrated the use of linkers derived from iodobenzoyl compounds for solid-phase organic chemistry (SPOC). dtu.dksoton.ac.uk For instance, an N-(4'-Iodobenzoyl)glycyl Rink PEG-PS resin has been reported, indicating the feasibility of attaching this scaffold to a solid support for use in multi-step, automated synthesis. soton.ac.uk This approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step. soton.ac.uk Furthermore, fully automated radiosynthesis has been successfully performed on indole (B1671886) molecules containing an N-(4-iodobenzyl) group, showcasing the potential for high-throughput synthesis and the preparation of radiolabeled compounds for imaging applications. nih.gov
Potential Role of this compound in Interdisciplinary Chemical Research
The unique combination of a halogen-bonding donor (iodo group) and a versatile synthetic handle (acyl cyanide) positions this compound as a valuable tool in diverse, interdisciplinary fields.
Medicinal Chemistry and Chemical Biology: The nitrile group is a key pharmacophore in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent inhibitors. nih.gov The iodobenzoyl framework provides a rigid scaffold that can be elaborated into complex molecules. For example, 4-iodobenzoyl chloride is a precursor to potential human dopamine (B1211576) D₄ antagonists. fishersci.co.uk The ability to perform palladium-catalyzed cross-coupling at the iodine position allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents, a cornerstone of modern drug discovery. acs.org
Materials Science and Supramolecular Chemistry: In materials science, the heavy iodine atom can be exploited for specific properties. Poly(allylamine) modified with 4-iodobenzoyl chloride becomes X-ray visible, a useful feature for biomedical polymers. fishersci.co.uk The iodobenzoyl moiety is also a building block for mechanically interlocked molecules like rotaxanes. fishersci.co.uk The aryl iodide functionality is a classic halogen bond (XB) donor. This non-covalent interaction is increasingly used to direct the self-assembly of molecules into ordered supramolecular structures like polymers and liquid crystals. researchgate.netresearchgate.netacs.org The interaction between an iodoarene and a cyanide group is a known and studied halogen bond, suggesting that this compound could be a key component in designing novel functional materials with controlled solid-state structures. researchgate.netresearchgate.net
Table 3: Interdisciplinary Applications of the this compound Scaffold
| Research Field | Key Functional Group(s) | Application / Role |
|---|---|---|
| Medicinal Chemistry | Acyl Cyanide, Benzoyl Scaffold | Synthesis of heterocyclic scaffolds, Precursor for dopamine antagonists, SAR studies. nih.govfishersci.co.ukacs.org |
| Chemical Biology | Aryl Iodide, Acyl Cyanide | Development of radiolabeled imaging agents, Probes for bioconjugation via "click chemistry". nih.gov |
| Materials Science | Aryl Iodide | Precursor for X-ray visible polymers, Synthesis of rotaxane monomers. fishersci.co.uk |
| Supramolecular Chemistry | Aryl Iodide, Cyano Group | Halogen-bonding donor for crystal engineering and self-assembly of functional materials. researchgate.netresearchgate.netacs.org |
| Agrochemicals | Full Scaffold | Intermediate in the synthesis of complex agrochemicals. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-iodobenzoyl cyanide, and how do reaction conditions influence yield and purity?
- Methodology : Use nucleophilic acyl substitution with 4-iodobenzoyl chloride and cyanide salts (e.g., KCN or NaCN) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via recrystallization or column chromatography, and validate purity through elemental analysis and NMR .
- Key Variables : Solvent choice (e.g., DMF or THF), temperature (25–60°C), and stoichiometric ratios. Excess cyanide reduces side products like hydrolysis intermediates.
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations (e.g., 4°C vs. room temperature). Analyze degradation products via HPLC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation) .
- Critical Metrics : Monitor cyanide release using ASTM D7237-15a for free cyanide detection, ensuring compliance with safety thresholds (e.g., 5 µg/L in freshwater) .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodology : Combine UV-Vis spectroscopy (for cyanide quantification via colorimetric assays) with LC-MS for structural confirmation. Address matrix interferences (e.g., thiocyanate) using membrane dialysis to isolate HCN gas, as per ASTM D7365-09 .
- Validation : Use duplicate samples with ≤35% RPD (relative percent difference) to account for laboratory variability .
Advanced Research Questions
Q. How does this compound participate in BODIPY fluorophore synthesis, and what mechanistic insights explain its reactivity?
- Methodology : Employ condensation reactions with pyrrole derivatives under inert atmospheres. Use DFT calculations to model electron-withdrawing effects of the iodine substituent on reaction kinetics. Compare experimental yields (reported 60–85%) with computational predictions .
- Key Insight : The meta-iodine group minimally affects BODIPY absorption/emission wavelengths but enhances solubility for biomedical applications .
Q. What strategies mitigate cyanide interference in environmental samples when studying this compound degradation?
- Methodology : Optimize sample pretreatment with micro-distillation to separate cyanide species. Apply ISO 14403 criteria to limit thiocyanate conversion to ≤1% and validate via spike recovery tests .
- Case Study : In a 51-lab study, 50% reported false positives due to thiocyanate; reducing SCN levels pre-analysis improved accuracy by 40% .
Q. How can computational models predict the environmental fate of this compound, and what parameters are critical?
- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and toxicity. Input parameters include logP (lipophilicity), pKa, and binding affinity to soil organic matter .
- Validation : Compare predictions with empirical data from soil column studies under controlled pH and microbial activity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound-based reactions?
- Approach : Perform sensitivity analysis on variables like solvent purity and catalyst traces. Replicate experiments using standardized protocols (e.g., Schlenk techniques) and publish raw data with error margins (e.g., ±5% SD) .
- Example : A 2020 study attributed 15% yield variations to trace moisture in THF; using molecular sieves reduced variability to ≤3% .
Experimental Design Guidelines
Q. What criteria define a rigorous research question for studying this compound’s applications?
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does this compound enhance CT contrast in resorbable polymers compared to TIBA?" balances novelty (PPDO infusion) and relevance (biomedical imaging) .
- Pitfalls : Avoid overly broad questions (e.g., "What are all the uses of this compound?") in favor of hypothesis-driven inquiries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
